molecular formula C24H32O4S B12422187 Spironolactone-d7

Spironolactone-d7

Cat. No.: B12422187
M. Wt: 423.6 g/mol
InChI Key: LXMSZDCAJNLERA-BLXBWACRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spironolactone-d7 involves the incorporation of deuterium into the Spironolactone molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production methods are designed to maximize yield and minimize the loss of deuterium during the synthesis .

Chemical Reactions Analysis

Types of Reactions

Spironolactone-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include canrenone, 7α-thiomethylspironolactone, and other metabolites that retain the biological activity of the parent compound .

Scientific Research Applications

Spironolactone-d7 is widely used in scientific research for various applications:

Mechanism of Action

Spironolactone-d7 exerts its effects by acting as an antagonist of the mineralocorticoid receptor, specifically blocking the action of aldosterone. This leads to increased excretion of sodium and water while retaining potassium. The molecular targets include the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule. The pathways involved include competitive binding to the mineralocorticoid receptor, leading to changes in gene expression and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spironolactone-d7 is unique due to the presence of deuterium, which allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed pharmacokinetic and metabolic data are required .

Properties

Molecular Formula

C24H32O4S

Molecular Weight

423.6 g/mol

IUPAC Name

S-[(7R,8R,9S,10R,13S,14S,17R)-2,2,4,4',4',6,7-heptadeuterio-10,13-dimethyl-3,5'-dioxospiro[6,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate

InChI

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i4D2,7D2,12D,13D,19D/t13?,17-,18-,19+,21+,22-,23-,24+

InChI Key

LXMSZDCAJNLERA-BLXBWACRSA-N

Isomeric SMILES

[2H]C1C2=C(C(=O)C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@]1([2H])SC(=O)C)CC[C@@]45CC(C(=O)O5)([2H])[2H])C)C)([2H])[2H])[2H]

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C

Origin of Product

United States

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